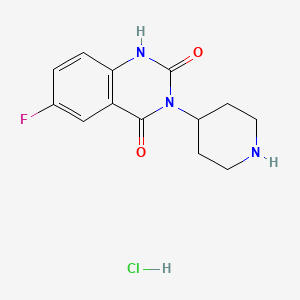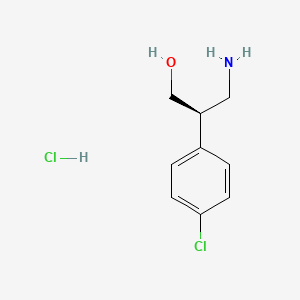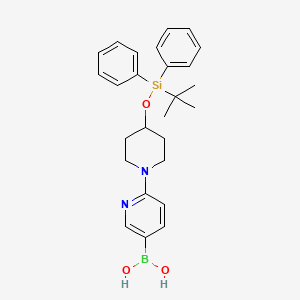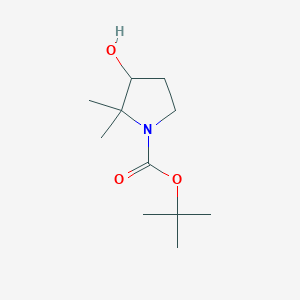
6-fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride
Vue d'ensemble
Description
6-Fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride (6F-PQD) is an organic compound with a unique chemical structure. It is a fluorinated piperidine derivative with a quinazoline core. 6F-PQD has been studied for its various applications in scientific research, including its use as a fluorescent probe, enzyme inhibitor, and as a potential therapeutic agent.
Applications De Recherche Scientifique
Luminescent Properties and Photo-Induced Electron Transfer
The compound demonstrates notable photo-induced electron transfer properties and luminescent characteristics. It exhibits fluorescence quantum yields that are characteristic of a pH probe, providing potential applications in analytical and diagnostic fields, particularly in pH-sensitive environments (Gan, Chen, Chang, & Tian, 2003).
Synthesis and Antagonist Activity
This chemical has been incorporated into the synthesis of various derivatives showing 5-HT2 and alpha 1 receptor antagonist activity. Its integration into complex molecular structures indicates its potential utility in the development of therapeutic agents targeting specific receptors (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
Antibacterial Activities and Pharmacological Properties
Research on this compound's enantiomers highlights their antibacterial activities, which could pave the way for new antibacterial agents. Although the in vitro and in vivo activities show minor differences, they both exhibit similar pharmacological profiles (Chu, Nordeen, Hardy, Swanson, Giardina, Pernet, & Plattner, 1991).
Crystal Structure Analysis
The compound's crystal structure and Hirshfeld surface analysis have been conducted, offering insights into its molecular interactions and stability. This research can inform the design of new compounds with similar structures (Ullah & Stoeckli-Evans, 2021).
Synthesis of Fluoroquinolones
This compound is used in the synthesis of new fluoroquinolones analogs, which have shown significant antimicrobial activity. This indicates its potential application in the development of new antibiotics (Prasad, Veranna, Rao, & Darsi, 2017).
Propriétés
IUPAC Name |
6-fluoro-3-piperidin-4-yl-1H-quinazoline-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2.ClH/c14-8-1-2-11-10(7-8)12(18)17(13(19)16-11)9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6H2,(H,16,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZDFDSTYSEYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1638612-46-0 | |
| Record name | 2,4(1H,3H)-Quinazolinedione, 6-fluoro-3-(4-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408265.png)
![methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1408266.png)

![Tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408268.png)



![2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1408276.png)

